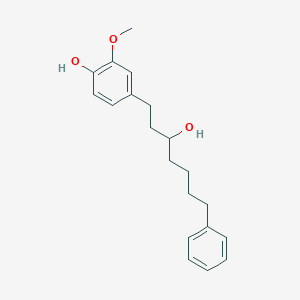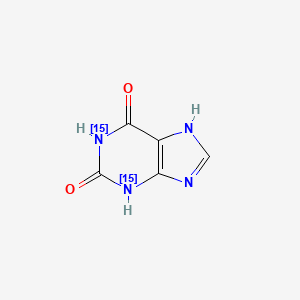![molecular formula C43H85NO5 B11933147 heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11933147.png)
heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate is a synthetic lipid compound. It is used in the formation of lipid nanoparticles (LNPs) for drug delivery, particularly in RNA-based therapeutics and vaccines . This compound is known for its ionizable, physiological pH cationic properties, making it suitable for encapsulating and protecting mRNA molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps. The process typically starts with the preparation of the heptadecan-9-yloxy-8-oxooctyl intermediate, followed by its reaction with 3-hydroxypropylamine and heptyl octanoate under controlled conditions . The reaction conditions often include the use of solvents like ethanol, DMSO, and DMF, and the reactions are carried out at specific temperatures and pressures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and purity of the final product. The use of advanced equipment and automation helps in maintaining the quality and efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce alcohol derivatives .
Applications De Recherche Scientifique
Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate involves its ability to form lipid nanoparticles (LNPs) that encapsulate and protect mRNA molecules. These LNPs facilitate the delivery of mRNA into cells, where the mRNA is translated into proteins . The molecular targets and pathways involved include the endocytic pathways for cellular uptake and the ribosomal machinery for protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(8-nonyloxy)-8-oxooctyl)amino)octanoate: An analog of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate, used in similar applications.
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another analog with similar properties and applications.
Uniqueness
This compound is unique due to its specific structure, which provides optimal properties for forming stable and efficient lipid nanoparticles for drug delivery . Its ionizable, physiological pH cationic nature makes it particularly suitable for encapsulating and protecting mRNA molecules .
Propriétés
Formule moléculaire |
C43H85NO5 |
|---|---|
Poids moléculaire |
696.1 g/mol |
Nom IUPAC |
heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate |
InChI |
InChI=1S/C43H85NO5/c1-4-7-10-13-17-24-32-41(33-25-18-14-11-8-5-2)49-43(47)35-27-20-16-22-29-37-44(38-31-39-45)36-28-21-15-19-26-34-42(46)48-40-30-23-12-9-6-3/h41,45H,4-40H2,1-3H3 |
Clé InChI |
YQDAAFUIPAEQEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


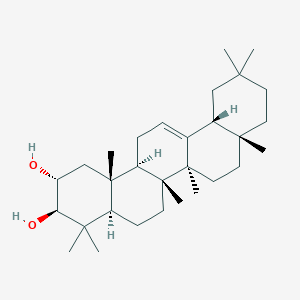

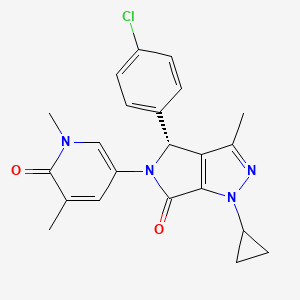
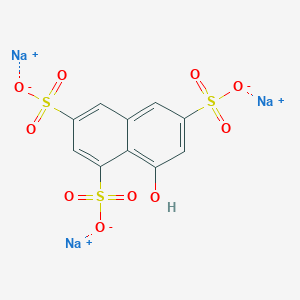
![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzenesulfonamide](/img/structure/B11933081.png)

![2-[ethoxy-[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium;chloride](/img/structure/B11933092.png)
![3-[[4-[(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene]methyl]phenoxy]methyl]benzoic acid](/img/structure/B11933100.png)
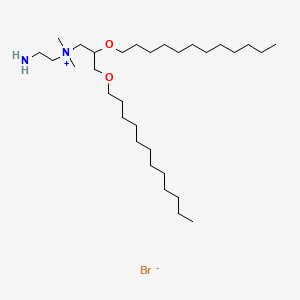
![(6aR)-3-[3-[[(6aR)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-8-(4-aminophenyl)-2-methoxy-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B11933125.png)
![5-[[(3R,4S)-4-(4-fluorophenyl)piperidin-3-yl]methoxy]-1H-indazole](/img/structure/B11933134.png)

